Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a dichlorophenoxy group, a propanoyl amide, and a morpholine ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amide Bond Formation: The acid chloride is then reacted with 5-amino-2-(morpholin-4-yl)benzoic acid to form the amide bond. This step often requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid produced during the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions would be essential to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles like hydroxide ions (OH-) can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenoxy group can mimic natural ligands, allowing it to bind to active sites and modulate biological activity. The morpholine ring enhances its solubility and bioavailability, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
Uniqueness
Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its combination of a benzoate core with a morpholine ring and a dichlorophenoxy group. This structure imparts distinct physicochemical properties, such as enhanced solubility and specific binding affinity, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C22H24Cl2N2O5 |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
ethyl 5-[2-(2,4-dichlorophenoxy)propanoylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H24Cl2N2O5/c1-3-30-22(28)17-13-16(5-6-19(17)26-8-10-29-11-9-26)25-21(27)14(2)31-20-7-4-15(23)12-18(20)24/h4-7,12-14H,3,8-11H2,1-2H3,(H,25,27) |
InChI Key |
YCQLMTYRHUPTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
Origin of Product |
United States |
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